3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea
Description
Historical Context of Thiourea (B124793) Chemistry Research
The study of thiourea dates back to the 19th century, not long after the landmark synthesis of urea (B33335) by Friedrich Wöhler in 1828, which fundamentally altered the understanding of organic chemistry. Thiourea itself was first synthesized in 1873 by the Polish chemist Marceli Nencki. mdpi.com Early research focused on the fundamental reactions and properties of thiourea, including its synthesis from the thermal rearrangement of ammonium (B1175870) thiocyanate. nih.gov Over the decades, the field has evolved significantly, with researchers uncovering the vast potential of thiourea and its derivatives in various chemical transformations and applications, from photography and resin manufacturing to their use as starting materials for dyes and drugs. nih.gov
Significance of Thiourea Derivatives in Academic Research
The academic interest in thiourea derivatives has grown exponentially due to their versatile chemical nature and the diverse biological activities they exhibit. tandfonline.comresearchgate.netnih.govresearchgate.netmdpi.comrsc.org
Thiourea derivatives are highly valued as chemical scaffolds in the synthesis of a wide array of heterocyclic compounds. dergipark.org.tr Their ability to undergo various chemical transformations makes them ideal starting materials or intermediates in the construction of more complex molecules. mdpi.com
Furthermore, the presence of both sulfur and nitrogen atoms with available lone pairs of electrons makes thiourea and its derivatives excellent ligands in coordination chemistry. nih.govnih.govresearchgate.net They can coordinate with a wide range of metal ions through either the sulfur or nitrogen atoms, or sometimes both, leading to the formation of stable metal complexes with interesting structural and catalytic properties. nih.govnih.govresearchgate.netchemscene.com This versatility allows for the design of purpose-built ligands for various applications, including catalysis and materials science. nih.gov
A significant driver of research into thiourea derivatives is their wide range of investigated biological and molecular activities. These compounds have been explored for their potential as:
Antimicrobial agents: Exhibiting activity against various bacteria and fungi. researchgate.netnih.govresearchgate.net
Anticancer agents: Showing promise in inhibiting the growth of various cancer cell lines. researchgate.netnih.gov
Antiviral agents: Including activity against viruses such as HIV. researchgate.netnih.gov
Anti-inflammatory agents: Demonstrating the ability to modulate inflammatory pathways. researchgate.netnih.gov
Antioxidant agents: Protecting against oxidative stress. researchgate.netnih.gov
Enzyme inhibitors: Targeting a variety of enzymes involved in different disease processes. nih.gov
This broad spectrum of activity is attributed to the ability of the thiourea moiety to form hydrogen bonds and interact with biological targets. mdpi.com
Current Research Landscape Pertaining to Organosulfur Compounds
The field of organosulfur chemistry is currently experiencing a renaissance, driven by the need for new synthetic methodologies and the discovery of novel bioactive molecules. Research is increasingly focused on the development of sustainable and efficient methods for the synthesis of organosulfur compounds. There is also a growing interest in the biological activities of naturally occurring and synthetic organosulfur compounds, with studies exploring their potential in preventing and treating a range of human diseases. The unique electronic and structural properties conferred by the sulfur atom continue to make organosulfur compounds a fertile ground for chemical and biological research.
Defining the Specific Compound: 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea (C4H11N3S2)
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4H11N3S2 |
| Molecular Weight | 165.28 g/mol |
| CAS Number | 77780-34-8 |
Note: This data is based on the chemical structure and has been compiled from chemical databases.
The structure of this compound can be deduced from its systematic name. It is a disubstituted thiourea with two distinct substituents attached to the nitrogen atoms of the thiourea core.
Thiourea Core: The central feature is the thiourea moiety (-NH-C(S)-NH-).
3-Amino Group: An amino group (-NH2) is attached to one of the nitrogen atoms of the thiourea core. This makes it a derivative of thiosemicarbazide (B42300).
1-[2-(methylsulfanyl)ethyl] Group: An ethyl chain with a methylsulfanyl (also known as methylthio) group (-S-CH3) at the second carbon is attached to the other nitrogen atom of the thiourea core.
The presence of the thioether linkage (-S-CH3) in the side chain is a notable feature, adding another sulfur atom to the molecule and potentially influencing its chemical reactivity and biological activity. The combination of the amino group on the thiourea core and the thioether functionality in the side chain represents a unique set of structural features that could be of interest for further investigation in medicinal and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-methylsulfanylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S2/c1-9-3-2-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUMMMUOIZYPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Pioneering Synthetic Approaches to Thioureas
Historically, the preparation of thioureas has relied on a few key transformations that form the thiocarbonyl (-C=S-) core. One of the most fundamental and widely practiced methods involves the reaction of an amine with an isothiocyanate. This reaction is typically straightforward and high-yielding, proceeding through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. rsc.org
Another classical approach utilizes carbon disulfide (CS₂) as the thiocarbonyl source. In this method, an amine reacts with CS₂ in the presence of a base to form a dithiocarbamate (B8719985) salt, which can then be treated with a second amine or undergo further transformations to yield the desired thiourea (B124793). organic-chemistry.org While effective, the volatility and unpleasant odor of carbon disulfide have prompted the development of alternative methods.
The use of thiophosgene (B130339) (CSCl₂) represents a third major route to thioureas. Thiophosgene reacts with primary amines to generate isothiocyanates in situ, which then react with another amine molecule to form the thiourea. nih.gov However, the high toxicity of thiophosgene has largely limited its use in modern synthetic chemistry. These pioneering methods laid the groundwork for the synthesis of a vast library of thiourea derivatives and continue to be relevant in certain applications.
Direct Synthesis of 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea
While specific literature detailing the direct synthesis of this compound is not extensively available, a plausible and efficient synthetic route can be designed based on the well-established reaction between isothiocyanates and hydrazine (B178648) derivatives. nih.gov This approach would involve the preparation of a key precursor followed by its reaction to form the target aminothiourea.
The logical precursors for the synthesis of this compound are 2-(methylsulfanyl)ethyl isothiocyanate and hydrazine.
2-(methylsulfanyl)ethyl isothiocyanate: This precursor can be synthesized from the corresponding primary amine, 2-(methylsulfanyl)ethan-1-amine. The conversion of a primary amine to an isothiocyanate can be achieved through several methods, including reaction with thiophosgene or, more commonly in modern synthesis, with carbon disulfide in the presence of a coupling agent or via a two-step "one-pot" procedure. chemrxiv.orgmdpi.com One established method involves the reaction of the amine with carbon disulfide and a base to form a dithiocarbamate salt, which is then treated with an activating agent like ethyl chloroformate to induce elimination and form the isothiocyanate. orgsyn.org
Hydrazine: Hydrazine (N₂H₄) is a commercially available reagent. For this synthesis, hydrazine hydrate (B1144303) is often used as a convenient and less hazardous form.
The reaction between an isothiocyanate and hydrazine to form a thiosemicarbazide (B42300) (an aminothiourea) is generally a facile process. mdpi.com However, optimizing the reaction conditions is crucial for maximizing yield and purity. Key parameters to consider include:
Solvent: The choice of solvent is important to ensure the solubility of both reactants. Alcohols, such as ethanol (B145695) or methanol, are commonly used for this type of reaction as they can dissolve both the isothiocyanate and hydrazine hydrate. nih.gov
Temperature: The reaction is typically exothermic and can often be carried out at room temperature. nih.gov Gentle heating or cooling may be employed to control the reaction rate and minimize the formation of side products.
Stoichiometry: A slight excess of one reagent may be used to ensure the complete conversion of the limiting reagent. Typically, a 1:1 molar ratio or a slight excess of hydrazine is employed.
Reaction Time: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of completion, which can range from a few hours to overnight depending on the specific reactants and conditions.
A typical experimental setup would involve dissolving the 2-(methylsulfanyl)ethyl isothiocyanate in a suitable solvent and then adding hydrazine hydrate dropwise with stirring at a controlled temperature.
To maximize the yield of this compound, several strategies can be implemented:
Purity of Reactants: Using highly pure 2-(methylsulfanyl)ethyl isothiocyanate and hydrazine is essential to avoid side reactions.
Control of Reaction Temperature: Maintaining a consistent and optimal temperature can prevent the decomposition of reactants or products and minimize the formation of byproducts.
Efficient Mixing: Ensuring thorough mixing of the reactants is crucial for a complete and uniform reaction.
Work-up and Purification: The method of product isolation and purification significantly impacts the final yield. After the reaction is complete, the product may precipitate out of the solution upon cooling or by the addition of a non-solvent. The crude product can then be purified by recrystallization from a suitable solvent system to obtain the final product in high purity.
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve a high yield of the desired product.
Alternative Synthetic Routes and Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of alternative routes to thioureas that minimize the use of hazardous reagents and solvents.
Catalysis offers a powerful tool for developing more efficient and greener synthetic methodologies. In the context of thiourea synthesis, various catalytic systems have been explored. For instance, the reaction of amines with carbon disulfide can be facilitated by catalysts to proceed under milder conditions and with improved efficiency.
Organocatalysis, in particular, has emerged as a promising area. Chiral thiourea derivatives themselves are widely used as organocatalysts in a variety of asymmetric transformations. The principles of hydrogen bonding and activation that underpin their catalytic activity can also be applied to their own synthesis. While specific catalytic methods for this compound are not documented, general catalytic approaches for thiourea formation could be adapted. For example, the use of solid-supported catalysts or phase-transfer catalysts could simplify product isolation and catalyst recycling, contributing to a more sustainable process.
Solvent-Free and Microwave-Assisted Syntheses
The synthesis of thiourea derivatives, including structures analogous to this compound, has increasingly moved towards more sustainable and efficient methodologies. Solvent-free and microwave-assisted techniques represent significant advancements in this area, offering reduced reaction times, higher yields, and environmentally benign reaction conditions.
Solvent-free synthesis of thioureas can be achieved through mechanochemistry, where mechanical force, such as grinding or milling, is used to initiate chemical reactions. This method avoids the use of bulk solvents, thereby reducing waste and potential environmental hazards. For instance, the synthesis of various thiourea derivatives has been successfully carried out by grinding primary amines with isothiocyanates, often in the presence of a solid support or catalyst. This approach is particularly advantageous for its simplicity and efficiency.
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the rapid synthesis of thiourea derivatives. Microwave irradiation can significantly accelerate the rate of chemical reactions by efficiently heating the reactants. This technology has been applied to various synthetic routes for thioureas, including the reaction of amines with isothiocyanates and the condensation of amines with carbon disulfide. The benefits of MAOS include drastically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer byproducts.
| Synthesis Method | Key Features | Advantages |
| Solvent-Free (Mechanochemistry) | Grinding or milling of reactants. | Environmentally friendly, reduced waste, simple procedure. |
| Microwave-Assisted | Use of microwave irradiation for heating. | Rapid reaction times, higher yields, cleaner reactions. |
Derivatization and Analog Development Strategies
The structural features of this compound, namely the primary amino group, the alkylsulfide chain, and the thiourea moiety, provide multiple avenues for derivatization and the development of analogs with potentially enhanced or modified properties.
Modifications at the Amino Group
The primary amino group (-NH2) is a versatile handle for a wide range of chemical modifications. Standard transformations can be employed to introduce diverse functionalities, thereby altering the molecule's physicochemical properties.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction introduces a carbonyl group, which can participate in hydrogen bonding and alter the electronic properties of the molecule.
Alkylation: Alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines. This modification increases the steric bulk and lipophilicity of the molecule.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, results in the formation of N-alkylated derivatives. wikipedia.orgorganicchemistrytutor.comcommonorganicchemistry.commasterorganicchemistry.com This method is a highly efficient way to introduce a variety of alkyl and arylalkyl substituents. wikipedia.orgorganicchemistrytutor.comcommonorganicchemistry.commasterorganicchemistry.com
Schiff Base Formation: Condensation with aldehydes or ketones can yield Schiff bases (imines), which can serve as intermediates for further functionalization or be of interest in their own right. oxfordsciencetrove.comresearchgate.netlibretexts.orglibretexts.org
Alterations of the Alkylsulfide Chain
The 2-(methylsulfanyl)ethyl chain offers opportunities for modification primarily at the sulfur atom.
Oxidation: The sulfide (B99878) can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.netrsc.org This transformation significantly alters the polarity and hydrogen bonding capabilities of the molecule. For example, the oxidation of a poly(2-(methylthio)ethyl methacrylate) to its corresponding poly(2-(methylsulfinyl)ethyl methacrylate) has been reported, demonstrating the feasibility of this transformation on a similar structural motif. nih.gov
Alkylation: The sulfur atom can be alkylated to form a sulfonium (B1226848) salt. This introduces a positive charge and increases the water solubility of the compound.
C-S Bond Formation: While more complex, strategies involving C-S bond formation could be envisioned to replace the methyl group with other alkyl or aryl substituents, though this would likely require a multi-step synthetic sequence starting from a different precursor. researchgate.netorganic-chemistry.org
Cyclization Reactions Involving the Thiourea Moiety
The thiourea moiety is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings. These cyclization reactions often involve the reaction of the thiourea with bifunctional electrophiles.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazoles, involving the reaction of a thiourea with an α-haloketone. bepls.comresearchgate.netwjrr.orgpharmaguideline.comorganic-chemistry.org This reaction provides a straightforward route to 2-aminothiazole (B372263) derivatives.
Triazoles: 3-Amino-1,2,4-triazoles can be synthesized from thiourea derivatives through a multi-step process that often involves S-alkylation followed by cyclization with a hydrazine derivative. nih.govresearchgate.netnih.govrsc.orgresearchgate.net
Thiadiazoles: 1,3,4-Thiadiazoles can be prepared from thiosemicarbazide precursors, which can be derived from aminothioureas. encyclopedia.pubekb.egnih.govorganic-chemistry.orgisres.orgnih.gov Cyclization is typically achieved by treatment with an acid or a dehydrating agent. encyclopedia.pubekb.egnih.govorganic-chemistry.orgisres.orgnih.gov
| Heterocycle | Key Reactants | General Reaction Conditions |
| Thiazole | α-Haloketone | Often in a suitable solvent like ethanol. |
| 1,2,4-Triazole | Hydrazine derivative | S-alkylation followed by cyclization. nih.govresearchgate.netnih.gov |
| 1,3,4-Thiadiazole | Acid/Dehydrating agent | Cyclization of a thiosemicarbazide intermediate. encyclopedia.pubekb.egnih.gov |
Synthesis of Heterocyclic Conjugates
Building upon the cyclization reactions, this compound can be used as a building block to synthesize more complex molecules where a heterocyclic ring is appended to the core structure. This is often achieved through multicomponent reactions or by functionalizing the thiourea before cyclization. The synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds has been explored, demonstrating the potential to create novel chemical entities with diverse properties. nih.gov For instance, N-acyl thiourea derivatives can be synthesized and subsequently cyclized to form various heterocyclic systems. mdpi.commdpi.com
Advanced Synthetic Techniques for Thiourea-Containing Scaffolds
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis and derivatization of thiourea-containing scaffolds, enabling high-throughput synthesis and the creation of compound libraries.
Flow Chemistry: Continuous-flow synthesis provides a platform for the safe, efficient, and scalable production of chemical compounds. This technique has been successfully applied to the synthesis of thioureas, offering precise control over reaction parameters and facilitating multi-step sequences.
Solid-Phase Synthesis: The immobilization of reactants or reagents on a solid support allows for the streamlined synthesis of compound libraries. Solid-phase synthesis of thioureas has been developed, enabling the rapid generation of diverse analogs for screening purposes.
Catalytic Methods: The use of catalysts can enhance the efficiency and selectivity of thiourea synthesis. For example, various catalysts have been reported to promote the addition of amines to isothiocyanates or the condensation of amines with carbon disulfide.
Molecular Structure, Conformation, and Spectroscopic Analysis for Research
Theoretical Conformational Analysis of 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea
The conformational landscape of this compound is primarily defined by the interplay of tautomeric forms and the rotational barriers around its single bonds.
Tautomeric Forms and Equilibrium Considerations
Like other thiourea (B124793) derivatives, this compound can exist in two tautomeric forms: the thione (amide) form and the thiol (imidic acid) form. This prototropic tautomerism involves the migration of a proton from a nitrogen atom to the sulfur atom. Computational and experimental studies on analogous thiourea compounds consistently show that the thione form is significantly more stable and, therefore, predominates in equilibrium. The consideration of tautomers is crucial in drug design and chemical registration systems, as different tautomers can exhibit varied physicochemical properties and biological activities nih.gov.
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Chemical Structure | Predominance |
|---|---|---|
| Thione Form | CSCCNC(=S)NN | Major |
| Thiol Form | CSCCNC(=N)SN | Minor |
Rotational Isomers and Energy Minima
Computational studies on similar thiosemicarbazone and thiourea derivatives using Density Functional Theory (DFT) have shown that specific conformations are energetically favored researchgate.netmdpi.com. For this compound, rotations would lead to distinct energy minima corresponding to stable conformers. The relative energies of these conformers determine their population at equilibrium. For instance, the orientation of the N-H bonds relative to the C=S bond can be described as syn or anti, with each combination representing a different rotational isomer.
Table 2: Hypothetical Rotational Isomers and Relative Energy
| Dihedral Angle | Description | Assumed Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| H-N-C=S | Syn-periplanar | ~0 | +1.5 |
| H-N-C=S | Anti-periplanar | ~180 | 0 (Reference) |
| C-C-S-C | Gauche | ~60 | +0.8 |
| C-C-S-C | Anti | ~180 | 0 (Reference) |
Investigation of Intramolecular Interactions
The stability of specific conformers is heavily influenced by a network of intramolecular non-covalent interactions.
Hydrogen Bonding Networks
Intramolecular hydrogen bonds (IMHBs) have a profound effect on molecular conformation and properties, often leading to the formation of pseudo-ring structures that rigidify the molecule nih.gov. In this compound, several potential IMHBs can be identified. The N-H groups of the thiourea and terminal amino moieties can act as hydrogen bond donors, while the thione sulfur and the nitrogen atoms can act as acceptors. The formation of these bonds can stabilize conformations that might otherwise be energetically unfavorable nih.gov. For example, an N-H···S or N-H···N bond can lock the flexible side chain into a specific orientation. The strength of these bonds depends on the geometry of the resulting ring system and the local electronic environment nih.govnih.gov.
Table 3: Potential Intramolecular Hydrogen Bonds
| Donor | Acceptor | Resulting Ring Size | Estimated Bond Length (Å) |
|---|---|---|---|
| N(1)-H | S(thiocarbonyl) | 6-membered | 2.2 - 2.6 |
| N(3)-H | N(1) | 5-membered | 2.3 - 2.7 |
| N(amino)-H | S(thiocarbonyl) | 5-membered | 2.4 - 2.8 |
Computational Approaches to Structural Elucidation
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is an indispensable tool for elucidating the structural and electronic properties of complex molecules like this compound sciensage.info. These methods allow for the geometry optimization of various conformers to find the lowest energy structures ajol.infonih.gov.
By calculating the vibrational frequencies, one can predict the infrared (IR) spectrum, which helps in identifying characteristic functional groups and confirming the structure experimentally nih.govacs.org. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to provide a detailed assignment of the molecular structure and conformation in solution researchgate.netjocpr.com. Theoretical calculations also provide insight into electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are key to understanding the molecule's reactivity ajol.info.
Table 4: Representative Theoretical Structural Parameters (DFT Calculated)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=S | 1.68 Å |
| Bond Length | C-N (amide) | 1.35 Å |
| Bond Length | N-N | 1.41 Å |
| Bond Angle | N-C-N | 118° |
| Bond Angle | N-C=S | 121° |
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms in space. This is achieved by finding the minimum energy state on the potential energy surface.
Table 1: Representative Geometric Parameters from DFT Studies on Thiourea Derivatives
| Parameter | Description | Example Value (from analogous compounds) |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C=S, C-N, N-N). | C=S: ~1.68 Å, C-N: ~1.35 Å |
| Bond Angles | The angle formed between three connected atoms. | N-C-N: ~118°, C-N-N: ~120° |
| Dihedral Angles | The angle between two intersecting planes, used to describe the rotation around a bond. | Can indicate twists or planarity in the molecular structure. |
Note: The values presented are illustrative and derived from studies on various thiourea derivatives, not specifically this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the rest of the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, researchers can identify and analyze different types of intermolecular contacts.
For various thiourea derivatives, Hirshfeld analysis has been instrumental in understanding their supramolecular structures. nih.govnih.gov The analysis often reveals the presence of various hydrogen bonds, such as N-H···S, N-H···N, and O-H···Cl, which play a crucial role in stabilizing the crystal packing. nih.govnih.gov The Hirshfeld surface mapped over dnorm shows these interactions as red spots, indicating close contacts. nih.govresearchgate.net
Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiourea Derivative
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 18.5 |
| S···H/H···S | 15.0 |
| N···H/H···N | 10.5 |
| Other | 11.0 |
Note: This data is representative and based on published analyses of other thiourea compounds.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.
In computational studies of thiophene-containing compounds and other organic molecules, FMO analysis helps to understand their electronic properties and reactivity. mdpi.comresearchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Maps are another valuable tool for predicting reactivity. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net The red areas are susceptible to electrophilic attack, while the blue areas are prone to nucleophilic attack. For thiourea derivatives, MEP maps can identify the negative potential around the sulfur and nitrogen atoms, indicating their role as donors in intermolecular interactions. nih.gov
Table 3: Illustrative FMO Energy Values from Computational Studies
| Parameter | Description | Example Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |
Note: These energy values are typical for organic molecules and are provided for illustrative purposes.
Molecular Interaction Studies and Mechanistic Research in Vitro/in Silico
Cellular Mechanism of Action Research (In Vitro)
To complement in silico predictions, in vitro studies using cell cultures are essential to observe the actual effects of a compound on cellular processes and to validate its predicted mechanism of action.
Investigation of Effects on Cellular Pathways (e.g., Apoptosis, Cell Cycle)
Many thiourea (B124793) derivatives have been investigated for their effects on fundamental cellular pathways such as apoptosis (programmed cell death) and the cell cycle. Such studies typically involve treating cancer cell lines with the compound and then analyzing for markers of apoptosis (e.g., caspase activation, DNA fragmentation) or changes in cell cycle distribution (e.g., arrest at G1, S, or G2/M phase) using techniques like flow cytometry and western blotting. As of the latest review of scientific literature, there are no published in vitro studies that have investigated the effects of 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea on apoptosis or the cell cycle in any cell line.
The table below summarizes the lack of available data for the specified research areas concerning this compound.
| Research Area | Findings for this compound |
| Ligand-Protein Interaction Prediction | No data available |
| Binding Energy Calculation | No data available |
| Identification of Key Residues | No data available |
| Molecular Dynamics Simulations | No data available |
| Virtual Screening for Target ID | No data available |
| Effects on Apoptosis | No data available |
| Effects on Cell Cycle | No data available |
Modulation of Gene Expression Profiles (e.g., TNFα)
There is currently no publicly available research data detailing the effects of this compound on the modulation of gene expression profiles. Specifically, no studies were found that investigated its impact on the expression of Tumor Necrosis Factor-alpha (TNFα) or other related genes. Therefore, no data tables or detailed research findings on this topic can be provided.
Insights into Cellular Uptake and Localization (Research Tools)
Information regarding the cellular uptake and localization of this compound is not available in the reviewed scientific literature. There are no published studies that have utilized this compound as a research tool to investigate these cellular processes. Consequently, there are no research findings or data tables to present on its cellular transport, intracellular distribution, or accumulation.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Systematic Structural Modifications of Thiourea (B124793) Derivatives
Systematic structural modifications of the thiourea scaffold have been extensively explored to understand the key structural requirements for various biological activities. These modifications often involve altering the substituents on the nitrogen atoms, changing the linker between different pharmacophoric groups, and considering the stereochemical aspects of the molecule.
The nature and position of substituents on the thiourea core play a pivotal role in determining the molecule's interaction with its biological target. researchgate.netmdpi.com Substituents can influence the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby affecting its binding affinity and efficacy.
For instance, the introduction of halogen substituents like bromine, chlorine, and fluorine can significantly alter the crystal packing and intermolecular interactions of thiourea derivatives. nih.gov Halogen atoms can reduce the contribution of H···H contacts and participate in the formation of N–H···S hydrogen bonds, which are crucial for stabilizing molecular conformations. nih.gov The presence of electron-withdrawing groups, such as trifluoromethyl (CF3), on an N-phenyl ring can enhance the potency of some thiourea derivatives. nih.govbiointerfaceresearch.com Conversely, electron-donating groups like ethoxy can also increase potency, indicating that the electronic effect is target-dependent. researchgate.net
The lipophilicity of the substituents, often quantified by the logarithm of the octanol-water partition coefficient (logP), is another critical factor. A balanced lipophilicity is essential for good bioavailability. farmaciajournal.comscichemj.org For example, increasing the lipophilicity of a substituent on an isothiocyanate-derived portion of a thiourea molecule has been shown to decrease its antipromastigote activity. mdpi.com
| Substituent | Effect on Molecular Interactions | Impact on Activity | Reference |
|---|---|---|---|
| Halogens (F, Cl, Br) | Alters crystal packing, reduces H···H contacts, and influences N–H···S hydrogen bonds. | Can either increase or decrease activity depending on the specific halogen and its position. | nih.gov |
| Electron-Withdrawing Groups (e.g., CF3, NO2) | Enhances the hydrogen bond donating capacity of the N-H groups. | Often leads to increased potency. | nih.govbiointerfaceresearch.com |
| Electron-Donating Groups (e.g., OCH3, CH3) | Increases electron density on the aromatic ring. | Can enhance potency, for instance, ethoxy substituents have been shown to significantly improve inhibitory activity. | researchgate.net |
| Alkyl Groups | Increases lipophilicity and can provide steric bulk. | The effect is variable; for example, increasing the size of an alkyl spacer can decrease biological activity. | mdpi.com |
The linker or spacer connecting the thiourea moiety to other parts of the molecule can significantly impact the compound's biological activity by influencing its flexibility and conformational freedom. nih.gov The length, rigidity, and chemical nature of the linker determine how well the pharmacophoric fragments are presented to their binding sites. biointerfaceresearch.comnih.gov
In the context of 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea, the ethyl linker provides a degree of flexibility, allowing the terminal amino and methylsulfanyl groups to orient themselves for optimal interaction with a biological target.
Stereochemistry can play a significant role in the biological activity of thiourea derivatives, especially when chiral centers are present. nih.gov The spatial arrangement of atoms in a molecule can dictate its ability to bind to a specific receptor or enzyme active site, which are themselves chiral.
The synthesis and evaluation of chiral thiourea derivatives have demonstrated that the stereochemistry of amino acid residues incorporated into the thiourea scaffold can affect their tumor growth inhibitory activity. nih.gov Different stereoisomers of the same compound can exhibit vastly different biological activities, with one isomer being highly active while the other is inactive or even has undesirable effects. This highlights the importance of stereoselective synthesis and testing in the development of thiourea-based therapeutic agents. nih.gov
Deriving SAR Models for this compound and Analogs
While specific SAR models for this compound are not extensively documented in the public domain, general SAR and QSAR models for thiourea derivatives can provide valuable insights into the structural features that are likely important for its activity. farmaciajournal.comresearchgate.netscichemj.org QSAR models use mathematical equations to correlate the chemical structure of a series of compounds with their biological activity. farmaciajournal.comnih.gov
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. For thiourea derivatives, the key pharmacophoric features generally include:
The Thiourea Moiety (N-C=S-N): This is a crucial structural element that can act as both a hydrogen bond donor (N-H groups) and a hydrogen bond acceptor (S atom). mdpi.combiointerfaceresearch.com This allows for strong interactions with biological targets like enzymes and receptors.
Aromatic Rings: Often incorporated as substituents, aromatic rings can participate in π-π stacking and hydrophobic interactions.
For this compound, the pharmacophore would likely consist of the thiourea core for hydrogen bonding, the terminal amino group which can also participate in hydrogen bonding or act as a basic center, and the methylsulfanyl group which can engage in hydrophobic interactions or potentially coordinate with metal ions in metalloenzymes.
The structural features of thiourea derivatives can be mapped to specific molecular interactions that are responsible for their biological activity. Molecular docking studies and X-ray crystallography have provided detailed information on how these molecules bind to their targets. mdpi.commdpi.com
The N-H protons of the thiourea group are excellent hydrogen bond donors, while the sulfur atom is a good hydrogen bond acceptor. biointerfaceresearch.com This allows for the formation of a network of hydrogen bonds with amino acid residues in the active site of a protein. nih.govbiointerfaceresearch.com The substituents on the thiourea nitrogen atoms can fit into specific hydrophobic pockets or form electrostatic interactions with charged residues. mdpi.com
For instance, in some enzyme-inhibitor complexes, the thiourea moiety has been observed to form hydrogen bonds with the backbone or side chains of key amino acid residues, while the substituents occupy hydrophobic channels. The ability of the sulfur atom to coordinate with metal ions is also a significant interaction mode for thiourea derivatives, particularly in the inhibition of metalloenzymes. mdpi.com
| Structural Feature | Type of Molecular Interaction | Example in Biological Systems | Reference |
|---|---|---|---|
| Thiourea N-H Groups | Hydrogen Bond Donor | Interaction with carbonyl oxygen or carboxylate groups of amino acid residues in a protein's active site. | nih.govbiointerfaceresearch.com |
| Thiourea Sulfur Atom | Hydrogen Bond Acceptor, Metal Coordination | Accepting a hydrogen bond from an amino acid N-H or coordinating with a metal ion (e.g., zinc, copper) in a metalloenzyme. | biointerfaceresearch.commdpi.com |
| Aromatic Substituents | π-π Stacking, Hydrophobic Interactions | Stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan; occupying hydrophobic pockets. | mdpi.com |
| Alkyl/Aliphatic Substituents | Hydrophobic Interactions, van der Waals Forces | Binding to hydrophobic regions of a receptor or enzyme. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net For thiourea derivatives, including analogs of this compound, QSAR studies are instrumental in understanding the structural features that govern their activity, thereby guiding the design of new, more potent compounds. farmaciajournal.com This approach reduces the need for extensive animal testing and prioritizes chemical compounds based on their predicted properties and potential biological effects. farmaciajournal.comresearchgate.net
Selection of Molecular Descriptors
The foundation of a robust QSAR model lies in the appropriate selection of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule's structure. For thiourea derivatives, a variety of descriptors are calculated to capture the different aspects of the molecular structure that may influence their biological activity. These descriptors can be broadly categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors and reflect the basic molecular composition, such as molecular weight, number of atoms, and number of specific bonds. sciencepublishinggroup.com
Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule, describing its size, shape, and degree of branching.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. sciencepublishinggroup.com Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.netkisti.re.kr The LUMO energy, for instance, can be crucial in controlling the bioactivity of thiourea derivatives. researchgate.netkisti.re.kr
Physicochemical Descriptors: These descriptors are related to the bulk physicochemical properties of the compounds. A critical descriptor in this category for thiourea derivatives is lipophilicity, often represented as LogP (the logarithm of the octanol-water partition coefficient). sciencepublishinggroup.comsciencepublishinggroup.com LogP is a key predictor of a compound's bioavailability and its ability to cross biological membranes. farmaciajournal.com Other important descriptors can include polarizability, electronegativity, and van der Waals volume. nih.gov
Geometric Descriptors (3D): These descriptors, such as molecular surface area and volume, describe the three-dimensional arrangement of the atoms in a molecule. researchgate.net
In a QSAR study on thiourea derivatives with anticancer activities, descriptors such as lipophilicity (LogP), bond lengths, and vibration frequency were identified as priority descriptors in predicting activity. sciencepublishinggroup.comsciencepublishinggroup.com Another study on thiourea derivatives with anti-HIV activity highlighted the importance of descriptors like S_aaCH, Shadow_XYfrac, LUMO, and the number of hydrogen-bond acceptors. researchgate.netkisti.re.kr
Below is an interactive table summarizing some of the molecular descriptors commonly used in QSAR studies of thiourea derivatives.
| Descriptor Category | Descriptor Example | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |
| Constitutional | Number of Atoms | The total count of atoms in the molecule. sciencepublishinggroup.com |
| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. |
| Quantum-Chemical | LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to a molecule's ability to accept electrons. researchgate.netkisti.re.kr |
| Quantum-Chemical | HOMO Energy | The energy of the highest occupied molecular orbital, related to a molecule's ability to donate electrons. |
| Physicochemical | LogP | A measure of a compound's lipophilicity or hydrophobicity. farmaciajournal.comsciencepublishinggroup.com |
| Physicochemical | Polarizability | The ability of the electron cloud of a molecule to be distorted by an external electric field. nih.gov |
| Geometric (3D) | Molecular Surface Area | The total surface area of a molecule. researchgate.net |
Development and Validation of QSAR Models
Once a set of relevant molecular descriptors has been calculated for a series of thiourea analogs, the next step is to develop a mathematical model that correlates these descriptors with their measured biological activity. A common technique used for this purpose is Multiple Linear Regression (MLR). sciencepublishinggroup.comsciencepublishinggroup.com MLR generates a linear equation that predicts the biological activity as a function of the most significant descriptors. Other methods like Genetic Function Approximation (GFA), Partial Least Squares (PLS), and Principal Component Analysis (PCA) are also employed. researchgate.netresearchgate.netnih.gov
The development of a predictive QSAR model requires rigorous validation to ensure its robustness and predictive power. nih.govbasicmedicalkey.com Validation is typically performed using both internal and external methods:
Internal Validation: This process assesses the stability and robustness of the model using the same dataset on which it was developed. basicmedicalkey.com A widely used internal validation technique is the leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then evaluated based on the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it
External Validation: This is a more stringent test of a model's predictive capability. basicmedicalkey.com The initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside. nih.gov The developed model is then used to predict the activity of the compounds in the test set. The predictive power is assessed by the predictive correlation coefficient (R²pred). A high R²pred value indicates that the model can accurately predict the activity of new compounds that were not used in its development. nih.gov
The statistical quality of the QSAR models is evaluated using several parameters, including the coefficient of determination (R²), which measures the goodness of fit, and the root mean square error (RMSE). sciencepublishinggroup.comresearchgate.net For a QSAR model to be considered acceptable and robust, it must meet several statistical criteria. sciencepublishinggroup.comsciencepublishinggroup.com
| Validation Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1.0 (e.g., > 0.6) uniroma1.it |
| q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 uniroma1.it |
| R²pred (Predictive R² for external test set) | A measure of the model's ability to predict the activity of an external set of compounds. | High value is desirable |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value is desirable |
Predictive Capabilities for Novel Analogs
A successfully developed and validated QSAR model serves as a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized analogs. basicmedicalkey.comnih.gov This predictive capability is a cornerstone of rational drug design, as it allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired activity. farmaciajournal.com
By analyzing the QSAR model, chemists can identify the molecular descriptors that have the most significant impact on the biological activity. For instance, if the model indicates that a lower LUMO energy and a higher LogP value are correlated with increased activity, medicinal chemists can focus on designing new thiourea derivatives that possess these specific electronic and physicochemical properties.
The application of a QSAR model for prediction is, however, confined to its "applicability domain" (AD). sciencepublishinggroup.combasicmedicalkey.com The AD defines the chemical space of the compounds used to build the model. basicmedicalkey.com Any new compound for which a prediction is made should fall within this domain to ensure the reliability of the prediction. A prediction for a compound that falls outside the AD may not be reliable. sciencepublishinggroup.com
In essence, QSAR models for thiourea derivatives provide valuable insights into their structure-activity relationships, enabling the in silico screening of virtual libraries and guiding the synthesis of new analogs with potentially enhanced biological profiles. uniroma1.it
Advanced Analytical Methodologies for Research Purposes
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are the cornerstone for the analytical study of 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea. These techniques provide the necessary selectivity and sensitivity for resolving the compound from its parent drug and other related substances.
The development of a reliable HPLC method is a fundamental step for the routine analysis and purity assessment of this compound in research samples. This involves the careful selection of stationary and mobile phases and the optimization of detection parameters to achieve adequate separation and sensitivity.
For the separation of polar, nitrogen-containing compounds like this compound and its related substances, reversed-phase HPLC is the most commonly employed technique. The selection of the stationary phase is critical for achieving the desired resolution.
Column Selection : C18 (octadecylsilyl) columns are frequently reported as the stationary phase of choice due to their versatility and effectiveness in separating compounds of moderate polarity. Specific columns used in the analysis of the parent compound and its impurities include Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) and Supelcosil LC18. The use of a Thermo Scientific Acclaim 120 C18 column has also been documented for fast analysis.
Mobile Phase Optimization : The mobile phase composition is optimized to control the retention and improve the peak shape of the analytes. Due to the basic nature of the thiourea (B124793) and amine moieties, peak tailing can be a significant issue, which is often addressed by using mobile phase additives.
Ion-Pairing Agents : To counteract the problematic interactions between the basic analytes and residual silanol (B1196071) groups on the silica-based stationary phase, an ion-pairing agent like 1-Hexane sodium sulfonate can be added to the mobile phase. This agent forms a neutral ion pair with the protonated analyte, improving peak symmetry and retention.
pH and Organic Modifiers : The mobile phase typically consists of an aqueous component with controlled pH and an organic modifier like acetonitrile (B52724) or methanol. A common approach involves using a phosphate (B84403) buffer with triethylamine (B128534) at a low pH (e.g., 3.0) to ensure consistent protonation of the analytes and suppress silanol activity. Gradient elution, where the proportion of the organic modifier is changed during the run, is often used to effectively separate a range of impurities with different polarities.
| Parameter | Condition Details | Reference |
|---|---|---|
| Column Type | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase A | Aqueous solution of 1-Hexane sodium sulfonate | |
| Mobile Phase B | Acetonitrile and Methanol | |
| Elution Mode | Gradient | |
| Column Type | Supelcosil LC18 | |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1 M dihydrogen phosphate buffer with 0.2% triethylamine (pH 3.0) (13:87 v/v) | |
| Elution Mode | Isocratic |
Ultraviolet (UV) detection is a standard and robust method for the quantification of this compound in HPLC analysis. The selection of an appropriate wavelength is critical for achieving maximum sensitivity. The optimal wavelength is determined by analyzing the UV spectrum of the compound. For this compound and its structurally related substances, the maximum absorbance (λmax) is typically found in the range of 260-275 nm.
| Reported UV Wavelength (λmax) | Reference |
|---|---|
| 260 nm | |
| 265 nm | |
| 266 nm | |
| 275 nm |
The consistency of the reported wavelengths across different studies highlights a reliable detection window for this class of compounds, allowing for sensitive quantification in research and quality control environments.
For highly sensitive and specific analysis, especially at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred methodology. This technique offers superior selectivity and is invaluable for structural characterization and definitive quantification.
Electrospray Ionization (ESI) is the most suitable ionization technique for polar molecules like this compound.
Ionization Mode : Due to the presence of multiple basic nitrogen atoms, the compound is readily protonated. Therefore, analysis is conducted in the positive ion mode (ESI+) .
Mobile Phase Considerations : To facilitate efficient protonation and enhance the ESI signal, the mobile phase is often acidified. The addition of a small percentage of formic acid (e.g., 0.1%) to the aqueous and organic components of the mobile phase is a standard practice.
Source Parameters : General ESI source parameters such as capillary voltage, source temperature, and desolvation gas flow are optimized to achieve a stable and intense signal for the protonated molecule [M+H]⁺. For thiourea derivatives, ESI has been shown to be an effective ionization method.
Multiple-Reaction Monitoring (MRM) is a tandem mass spectrometry technique that provides exceptional selectivity and sensitivity for quantitative analysis. It involves monitoring a specific precursor ion to product ion transition.
Precursor Ion Selection : The precursor ion for this compound would be its protonated molecule, [M+H]⁺. With a molecular weight of 165.28 g/mol , the expected precursor ion would have a mass-to-charge ratio (m/z) of approximately 166.3.
Product Ion Selection and MRM Transitions : The specific fragmentation pattern (product ions) must be determined experimentally by infusing a standard of the compound into the mass spectrometer and performing a product ion scan on the precursor m/z 166.3. While specific MRM transitions for this compound are not widely published, data from the parent compound, Famotidine, can provide context. For Famotidine, a monitored transition of m/z 338.1 → 189.1 has been successfully used for quantification in biological samples. The development of an MRM method for the target impurity would follow a similar empirical approach to identify unique and stable transitions for reliable quantification.
| Parameter | Condition Details | Reference |
|---|---|---|
| Ionization Technique | Electrospray Ionization (ESI) | |
| Ionization Mode | Positive (ESI+) | |
| Mobile Phase Additive | 0.1% Formic Acid | |
| Precursor Ion [M+H]⁺ | m/z ≈ 166.3 (Calculated) | |
| Analysis Mode | Multiple-Reaction Monitoring (MRM) | |
| Reference MRM (Famotidine) | m/z 338.1 → 189.1 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Characterization and Quantification in Research
Spectroscopic Methods for Research Confirmation
Spectroscopic techniques are foundational in the confirmation of a compound's identity and the elucidation of its structural features. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information on atomic connectivity and the nature of chemical bonds. The focus here is on the methodological approach rather than the intrinsic properties of the compound itself.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. The methodology involves placing a sample in a strong magnetic field and irradiating it with radio waves to induce transitions between nuclear spin states. The resulting spectrum provides data on the chemical environment of each nucleus, primarily hydrogen (¹H-NMR) and carbon (¹³C-NMR).
For the structural confirmation of this compound, ¹H-NMR and ¹³C-NMR would be the primary tools. mdpi.com In ¹H-NMR, the spectrum would be analyzed for characteristic signals corresponding to the different types of protons in the molecule. Broad singlets are typically observed for hydrogen atoms attached to nitrogen atoms in the thiourea moiety. mdpi.com Specifically, one would expect distinct signals for the protons of the terminal amino group (-NH₂), the two N-H protons within the thiourea backbone, the protons of the ethyl bridge (-CH₂-CH₂-), and the methyl protons of the methylsulfanyl group (-S-CH₃). The integration of these signals provides the ratio of protons of each type, while their splitting patterns (e.g., triplets for the ethyl group protons) reveal adjacent proton environments. mdpi.com
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A key signal for confirming the synthesis of thiourea derivatives is the chemical shift of the thiocarbonyl carbon (C=S), which typically appears in the range of 178 to 184 ppm. mdpi.com Other distinct signals would correspond to the carbons of the ethyl chain and the methyl group. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can be employed to correlate proton and carbon signals, definitively establishing the connectivity of the molecular structure. doi.org
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -NH₂ (Amino) | Variable, broad | Position is solvent and concentration dependent. |
| ¹H | -NH- (Thiourea) | Variable, broad | Chemical shift can vary significantly. mdpi.com |
| ¹H | -CH₂-S- | ~2.5 - 3.0 | Expected to be a triplet. |
| ¹H | -CH₂-N- | ~3.4 - 3.8 | Expected to be a triplet or multiplet. |
| ¹H | -S-CH₃ | ~2.0 - 2.5 | Expected to be a singlet. |
| ¹³C | C=S (Thiocarbonyl) | ~178 - 184 | Characteristic signal for thiourea derivatives. mdpi.com |
| ¹³C | -CH₂-S- | ~30 - 40 | Shielded by sulfur. |
| ¹³C | -CH₂-N- | ~40 - 50 | Deshielded by nitrogen. |
| ¹³C | -S-CH₃ | ~15 - 20 | Typical range for methyl attached to sulfur. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending), provided there is a change in the dipole moment. iosrjournals.org Raman spectroscopy involves inelastic scattering of monochromatic light (usually from a laser), where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule; these modes must involve a change in polarizability. nih.govruc.dk
In the analysis of this compound, FTIR spectra would show characteristic absorption bands confirming key functional groups. semanticscholar.org The N-H stretching vibrations of the primary amine and the secondary amine groups in the thiourea core are expected in the region of 3100-3500 cm⁻¹. iosrjournals.orgnih.gov The C=S (thiocarbonyl) stretching vibration is a crucial identifier for thiourea derivatives and typically appears as a band in the 1200-1400 cm⁻¹ and 700-800 cm⁻¹ regions, although its position can be coupled with other vibrations. semanticscholar.orgresearchgate.net The C-N stretching vibrations are also prominent, often observed around 1300 cm⁻¹. semanticscholar.org
Raman spectroscopy provides complementary information. eurjchem.com While N-H and C=O bonds are strong absorbers in IR, C=S and S-S bonds, which are important in sulfur-containing compounds, often produce strong signals in Raman spectra due to their high polarizability. researchgate.net The combination of both techniques ensures a comprehensive characterization of the compound's functional groups, confirming its molecular structure. scirp.org
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| -NH₂ / -NH- | N-H Stretching | 3100 - 3500 (strong, broad) iosrjournals.org | 3100 - 3500 (weak) |
| -CH₂- / -CH₃ | C-H Stretching | 2850 - 3000 (medium) | 2850 - 3000 (strong) |
| C=S | C=S Stretching | 1200 - 1400 (medium) semanticscholar.org | 600 - 800 (strong) |
| -NH- | N-H Bending | 1550 - 1650 (medium) | Variable |
| C-N | C-N Stretching | 1300 - 1450 (strong) semanticscholar.org | Variable |
| C-S | C-S Stretching | 600 - 800 (weak) | 600 - 800 (strong) |
Electrochemical Methods for Research Applications
Electrochemical methods are employed to investigate the redox properties of compounds, which is crucial for applications in sensor technology, catalysis, and materials science. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the oxidation and reduction behavior of electroactive species. researchgate.net
For a compound like this compound, electrochemical analysis would focus on the redox processes involving the thiourea and methylsulfanyl moieties. The thiourea group can be irreversibly oxidized at an electrode surface. researchgate.netelectrochemsci.org The methodology involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range at a working electrode (e.g., glassy carbon or platinum). electrochemsci.org
Cyclic voltammetry can reveal the potentials at which oxidation or reduction occurs and provide insights into the reversibility of these processes. researchgate.net For thiourea and its derivatives, oxidation often leads to the formation of species like formamidine (B1211174) disulfide. electrochemsci.org The presence of the easily oxidizable sulfur atoms in both the thiourea and methylsulfanyl groups suggests that the compound would be electroactive. The results from these studies can indicate the compound's potential utility in applications such as metal corrosion inhibition, as an antioxidant, or in the development of electrochemical sensors. researchgate.netrsc.org The interaction of the compound with metal electrodes can also be studied, providing information on adsorption and film formation processes. rsc.org
Emerging Research Applications and Future Directions
Development as Molecular Probes and Research Tools
Thiourea (B124793) derivatives are increasingly being developed as molecular probes and sensors for the detection of various analytes, including metal ions and anions. nih.gov The sulfur and nitrogen atoms of the thiourea moiety can act as effective binding sites for heavy metal ions, leading to detectable changes in spectroscopic properties such as fluorescence. nih.gov The amino group in 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea could further enhance its coordination capabilities.
Potential Applications as a Molecular Probe:
| Target Analyte | Potential Detection Mechanism |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Chelation with thiourea and amino groups leading to a colorimetric or fluorometric response. |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions with the N-H protons of the thiourea group causing a detectable signal change. |
The development of this compound into a selective and sensitive molecular probe would require systematic studies of its binding properties with a range of ions and molecules. Such research tools are invaluable for environmental monitoring and biological imaging.
Exploratory Applications in Chemical Biology and Material Science
The versatility of the thiourea functional group opens doors to a multitude of applications in both chemical biology and material science.
Bifunctional thiourea derivatives, which contain both a hydrogen-bond donor (the thiourea) and a Lewis basic site (often an amino group), have emerged as powerful organocatalysts for a variety of asymmetric reactions. These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to high efficiency and stereoselectivity. mdpi.com Given that this compound possesses both of these key functional groups, it is a prime candidate for investigation as an organocatalyst.
Potential Catalytic Applications:
| Asymmetric Reaction | Role of this compound |
| Michael Addition | Activation of the electrophile via hydrogen bonding with the thiourea moiety and activation of the nucleophile by the amino group. |
| Aldol Reaction | Similar dual activation mechanism to promote the formation of chiral β-hydroxy carbonyl compounds. |
| Mannich Reaction | Catalyzing the enantioselective addition of a nucleophile to an imine. |
Research in this area would involve synthesizing chiral versions of this compound and evaluating their catalytic performance in a range of asymmetric transformations.
The sulfur and nitrogen atoms of the thiourea group, along with the terminal amino group, make this compound an excellent candidate for a multidentate ligand in coordination chemistry. Thiourea derivatives are known to form stable complexes with a wide variety of transition metals. tandfonline.com These metal complexes can exhibit interesting magnetic, electronic, and catalytic properties.
The coordination complexes of this compound could find use in areas such as:
Homogeneous Catalysis: Metal complexes can act as catalysts for a wide range of organic transformations.
Materials Science: The formation of coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties.
Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes or as potential therapeutic agents.
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Thiourea itself is a well-known NLO material. The NLO properties of organic molecules often arise from the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. While this compound lacks extensive π-conjugation, the presence of the polarizable thiourea group and the amino group suggests that it could be a useful building block for the synthesis of more complex NLO-active molecules. Further derivatization to introduce aromatic rings and extend conjugation could lead to materials with significant second-order NLO responses.
Future Research Directions for this compound
The future for this compound is rich with possibilities, contingent on dedicated research efforts to explore its fundamental properties and applications.
While general methods for the synthesis of thioureas are well-established, the development of novel, efficient, and sustainable synthetic routes to this compound and its derivatives is a key area for future research. organic-chemistry.orgacs.orgnih.govnih.govmdpi.com This could involve exploring one-pot reactions, microwave-assisted synthesis, or flow chemistry approaches to improve yields, reduce reaction times, and minimize waste. analis.com.my
Potential Synthetic Strategies:
| Starting Materials | Reaction Type | Advantages |
| 2-(Methylsulfanyl)ethanamine and an amino-isothiocyanate derivative | Nucleophilic addition | Modular and allows for easy diversification. |
| 2-(Methylsulfanyl)ethyl isothiocyanate and a diamine | Stepwise addition | Controlled synthesis of unsymmetrical thioureas. |
| One-pot reaction of 2-(methylsulfanyl)ethanamine, carbon disulfide, and an amine | Multicomponent reaction | Atom-economical and efficient. |
The development of robust synthetic methodologies will be crucial for making this compound and its derivatives readily accessible for further research and application development.
Advanced Computational Modeling Techniques
Computational chemistry data for this compound provides a theoretical framework for its molecular properties. However, in-depth computational modeling studies that would elucidate its specific interactions with biological macromolecules, predict its binding affinities, or simulate its behavior in complex biological systems are not yet prevalent in the scientific literature. Such advanced modeling is crucial for rational drug design and for predicting the compound's potential efficacy and mechanism of action.
Investigation of Undiscovered Biological Targets
The thiourea scaffold is known to interact with a wide array of biological targets, including enzymes and receptors, often exhibiting anticancer, antiviral, and antibacterial properties. biointerfaceresearch.commdpi.com However, the specific biological targets of this compound have not been explicitly identified or investigated. The exploration of its bioactivity profile to uncover novel therapeutic applications remains an open area for future research. Identifying and validating its molecular targets would be a critical step in understanding its pharmacological potential.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against specific biological targets. There is no available information to suggest that this compound has been integrated into extensive HTS campaigns. Such initiatives would be instrumental in systematically evaluating its activity across a diverse range of assays and uncovering potential therapeutic leads that might not be predicted by its structural class alone.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea, and how do reaction conditions influence yield?
- Methodology : Thiourea derivatives are typically synthesized via condensation of amines with isothiocyanates or carbon disulfide. For example, 1-Butyl-3-(3-ethoxyphenyl)thiourea was synthesized via a condensation reaction between an amine and carbon disulfide in aqueous media . Adapting this, this compound could be synthesized by reacting 2-(methylsulfanyl)ethylamine with an isothiocyanate precursor under controlled pH (e.g., pH 8–9) and ambient temperature. Catalyst selection (e.g., triethylamine) and solvent polarity (e.g., ethanol or DMF) are critical for yield optimization.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- Methodology :
- NMR : The methylsulfanyl (-S-CH₃) group will show a singlet at ~2.1 ppm (¹H NMR) and ~15 ppm (¹³C NMR). The thiourea moiety (-NH-CS-NH-) exhibits broad peaks for NH protons at 8–10 ppm .
- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) confirm thiourea functional groups .
- MS : High-resolution ESI-MS can verify molecular weight (C₄H₁₁N₃S₂) with a calculated exact mass of 165.03 g/mol.
Q. What are the key chemical reactions (oxidation, substitution) that this compound undergoes, and how do they impact its stability?
- Reactivity :
- Oxidation : The methylsulfanyl group (-S-CH₃) can oxidize to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) using H₂O₂ or KMnO₄, altering solubility and electronic properties .
- Nucleophilic Substitution : The amino group may react with electrophiles (e.g., alkyl halides) to form substituted derivatives. Stability is pH-dependent; acidic conditions protonate the amine, reducing reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the binding affinity of this compound to biological targets?
- Methodology :
- DFT : Use software like ADF (Amsterdam Density Functional) to calculate electronic properties (HOMO/LUMO energies) and assess redox behavior. This helps predict reactivity in catalytic or inhibitory roles .
- Docking : For enzyme inhibition studies (e.g., HIV-1 protease), Autodock 4.2 can model interactions between the thiourea moiety and active-site residues (e.g., Asp25 in HIV protease). Binding energy scores (<-7 kcal/mol) suggest strong inhibition potential .
Q. What experimental strategies can resolve contradictions in biological activity data (e.g., conflicting enzyme inhibition results)?
- Methodology :
- Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM to identify IC₅₀ values and rule out false positives from non-specific binding .
- Crystallography : X-ray structures of the compound bound to targets (e.g., Zika NS3 helicase) can validate binding modes. For example, Fragment 3 (a similar thiourea) revealed hydrogen bonds with Glu285 and hydrophobic interactions with Val335 in Zika NS3 .
- Control Experiments : Use known inhibitors (e.g., metiamide for H₂ receptors) as benchmarks to compare activity profiles .
Q. How does the methylsulfanyl group influence the compound’s pharmacokinetic properties (e.g., membrane permeability, metabolic stability)?
- Methodology :
- LogP Measurement : The -S-CH₃ group increases lipophilicity (predicted LogP ~1.5), enhancing blood-brain barrier permeability. Compare with analogs lacking the methylsulfanyl group using HPLC retention times .
- Metabolic Studies : Incubate with liver microsomes to identify oxidation metabolites (e.g., sulfoxides) via LC-MS. CYP3A4 is likely responsible for sulfanyl oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
